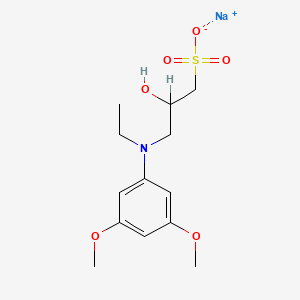

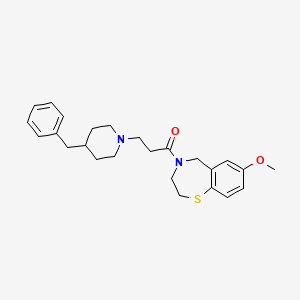

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt

描述

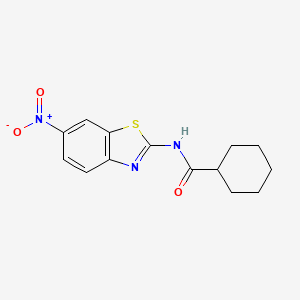

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a chemical compound with the molecular formula C13H20NNaO6S . It is known for its high water solubility and is widely used in diagnostic and biochemical tests . The compound is also referred to as a highly water-soluble aniline derivative .

准备方法

The synthesis of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt involves several steps. One common method includes the reaction of 3,5-dimethoxyaniline with ethyl bromide to form an intermediate, which is then reacted with sodium 3-chloro-2-hydroxypropane-1-sulfonate under basic conditions . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

化学反应分析

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium on carbon, and varying temperatures depending on the desired reaction . Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds .

科学研究应用

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling.

Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent in clinical tests.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt involves its interaction with specific molecular targets and pathways. The compound acts as a substrate in enzymatic reactions, where it undergoes oxidation or reduction to form active intermediates . These intermediates can then interact with various biomolecules, leading to the desired biochemical or diagnostic outcomes .

相似化合物的比较

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt can be compared with other similar compounds like:

This compound: This compound shares similar structural features and applications in diagnostic tests.

3-(N-Ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate: Another closely related compound used in biochemical assays.

The uniqueness of this compound lies in its high water solubility, stability, and versatility in various chemical and biochemical applications .

属性

IUPAC Name |

sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6S.Na/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3;/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDARHUHTZKLJET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003828 | |

| Record name | Sodium 3-[(3,5-dimethoxyphenyl)(ethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83777-30-4 | |

| Record name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083777304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-[(3,5-dimethoxyphenyl)(ethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the function of D-amino acid oxidase (DAO)?

A1: D-amino acid oxidase (DAO) is an enzyme that breaks down D-amino acids through oxidative deamination. This process converts D-amino acids into their corresponding α-keto acids, producing ammonia (NH3) and hydrogen peroxide (H2O2) as byproducts. []

Q2: How can the substrate specificity of porcine kidney DAO be modified?

A3: Mutating the "active-site lid" region (amino acids 220-224) of porcine kidney DAO can alter its substrate specificity. For example, substituting Isoleucine-215 to Asparagine-225 with Arginine-216 to Glycine-220 from human D-aspartate oxidase (DDO) introduces D-aspartate-oxidizing activity not present in the wild-type DAO. Additionally, systematically mutating the Glutamate-220 to Tyrosine-224 region to introduce aspartate residues can significantly influence the enzyme's affinity for D-arginine. []

Q3: How is diamine oxidase (DAO) linked to intestinal health?

A4: Diamine oxidase (DAO) is primarily found in the small intestine's mucosal epithelial cells, particularly in the villi. This enzyme plays a role in cell proliferation control. Elevated serum DAO activity can indicate damage to the intestinal mucosa, such as that seen in calves with diarrhea. []

Q4: Can DAO activity be used to assess the severity of intestinal injury?

A5: Yes, studies have shown a correlation between the degree of intestinal injury and serum DAO activity. For instance, in rats exposed to sulfur mustard and burn injuries, both the severity of intestinal lesions and plasma DAO activity increased significantly. This suggests that DAO could serve as a marker for intestinal damage. []

Q5: What is the role of DAO in salt stress response in plants?

A6: In tomato plants, both diamine oxidase (DAO) and polyamine oxidase (PAO) activity increase under salt stress, contributing to the production of H2O2, which can induce cell death. Inhibiting PAO with the spermine analogue MDL-72527 reduces H2O2 production and increases polyamine levels but doesn't improve salt tolerance, highlighting the complex interplay of these enzymes in plant stress response. []

Q6: How can DAOs improve the management of Vehicle-to-Everything (V2X) infrastructures?

A7: DAOs offer a decentralized approach to managing V2X infrastructures, potentially improving security, privacy, and efficiency. By embedding management protocols in blockchain-based smart contracts, DAOs eliminate the need for centralized control, enabling more democratic and transparent decision-making processes for road infrastructure and vehicle coordination. [, ]

Q7: How have DAOs been used to fund scientific research?

A9: In a pioneering initiative, a DAO successfully crowdfunded the sequencing and publication of a high-quality Cannabis sativa L. genome assembly. This demonstrates the potential of DAOs to democratize research funding, accelerating scientific discoveries by bypassing traditional funding models. []

Q8: What is the significance of studying progressive apraxia of speech (PAOS) in different languages?

A10: Research on PAOS has been largely English-centric. Studying PAOS in other languages, such as Quebec French [], is essential to understand how language background might influence the disorder's characteristics and to develop appropriate diagnostic tools and treatment strategies for diverse populations.

Q9: What is the role of polyamine oxidases (PAOs) in plant biology?

A11: Polyamine oxidases (PAOs) are involved in regulating plant growth and development, as well as responses to stress. They catalyze the oxidation of polyamines, producing hydrogen peroxide, which acts as a signaling molecule in various cellular processes. Understanding PAO evolution can provide insights into the functional diversification of these enzymes in different plant species. []

Q10: How can understanding the impact of land use changes on mountain landscapes be beneficial?

A12: Analyzing the effects of changing agricultural practices on mountain landscapes, as seen in northern Vietnam [], helps researchers and policymakers understand the socioeconomic and environmental consequences of development policies. This knowledge is essential for creating sustainable development strategies that benefit both local communities and the environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)